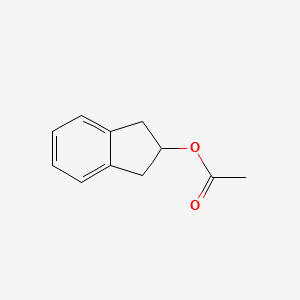

2,3-Dihydro-1H-inden-2-yl acetate

Descripción

The Significance of Indene (B144670) and Dihydroindene Frameworks in Contemporary Chemical Sciences

The indene and its saturated counterpart, dihydroindene (also known as indane), are not merely simple hydrocarbons; they are versatile platforms for the construction of complex molecular architectures. ontosight.aiwikipedia.org Their rigid, bicyclic nature provides a predictable three-dimensional structure that is highly sought after in medicinal chemistry and materials science. The fusion of an aromatic ring with a five-membered carbocyclic ring creates a unique electronic and steric environment, influencing the reactivity and properties of its derivatives.

The significance of these frameworks is underscored by their presence in a variety of biologically active compounds and functional materials. For instance, derivatives of the indane scaffold have been explored as empathogen-entactogens, highlighting their potential in neuropharmacology. wikipedia.org Furthermore, the indene unit is a key component in the development of novel materials, including polymers and fluorescent materials, as well as in applications such as photovoltaic solar cells and electron-transporting materials. ontosight.airesearchgate.net

Overview of Key Chemical Transformations and Derivatives of the 2,3-Dihydro-1H-indene Core

The 2,3-dihydro-1H-indene core is amenable to a wide range of chemical transformations, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives. These transformations often target the benzylic positions or the cyclopentane (B165970) ring, leading to compounds with tailored properties.

Key transformations include:

Oxidation: The methylene (B1212753) groups of the indane ring can be oxidized to ketones, such as in the formation of 2-indanone (B58226). chemsrc.com

Halogenation: The introduction of halogen atoms, for example, the synthesis of 5-bromo-1,3-dihydro-1H-inden-2-one, provides a handle for further functionalization through cross-coupling reactions. chemsrc.com

Functional Group Interconversion: The hydroxyl group in 2-indanol (B118314) can be readily converted to other functionalities. chemsrc.com A prime example is its esterification to form esters like 2,3-Dihydro-1H-inden-2-yl acetate (B1210297).

Alkylation and Acylation: The aromatic ring can undergo Friedel-Crafts reactions to introduce alkyl and acyl groups, further diversifying the available derivatives.

Synthesis of Heterocyclic Analogues: The core structure can be modified to include heteroatoms, leading to compounds like 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl) acetohydrazide, which is derived from isatin. researchgate.net

These transformations have led to the creation of a multitude of derivatives with applications in various fields.

| Derivative | CAS Number | Molecular Formula | Key Feature |

| 2-Indanone | 615-13-4 | C9H8O | Ketone functionality |

| 2-Indanol | 4254-29-9 | C9H10O | Hydroxyl group |

| 2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 37868-26-1 | C11H12O2 | Carboxylic acid side chain |

| 2-Ethyl-2,3-dihydro-1H-indene | 56147-63-8 | C11H14 | Alkyl substituent |

| 2,3-dihydro-1H-indene-1-carbaldehyde | 37414-43-0 | C10H10O | Aldehyde functionality |

Scope of Academic Research on 2,3-Dihydro-1H-inden-2-yl Acetate and Related Indenyl Esters

Academic research on this compound primarily focuses on its synthesis and its utility as a precursor for more complex molecules. The synthesis of this ester is typically achieved through the acetylation of 2-indanol using reagents like acetyl chloride or acetic anhydride (B1165640). chemsrc.com

Research involving indenyl esters often explores their reactivity in various chemical reactions. For instance, the ester group can be hydrolyzed back to the alcohol or can participate in transesterification reactions. The core indane structure of these esters can also be subjected to further modifications.

A significant area of research involves the synthesis of chiral 2,3-dihydro-1H-indene derivatives, where the introduction of a stereocenter at the 2-position can lead to compounds with specific biological activities. researchgate.net While direct studies on the biological activity of this compound are not extensively documented in readily available literature, its role as an intermediate in the synthesis of potentially bioactive molecules remains a key driver of research. For example, the synthesis of various heterocyclic compounds based on related indole (B1671886) structures highlights the broader interest in fused ring systems in medicinal chemistry. researchgate.net

The development of new synthetic methodologies for creating indene and its derivatives is also an active area of research. organic-chemistry.org These methods often employ transition metal catalysis to achieve high yields and selectivity, expanding the toolkit available to organic chemists for constructing these valuable molecular frameworks. organic-chemistry.org

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-inden-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOFUOQHSJNCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296706 | |

| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-31-3 | |

| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2,3 Dihydro 1h Inden 2 Yl Acetate and Its Structural Analogs

Conventional Synthetic Routes to 2,3-Dihydro-1H-inden-2-yl Acetate (B1210297) Derivatives

Conventional methods for the synthesis of 2,3-dihydro-1H-inden-2-yl acetate and its analogs primarily rely on well-established organic reactions. These routes often involve the functionalization of pre-existing indane or indene (B144670) skeletons.

Esterification Reactions of Dihydroindenols

A direct and common method for the preparation of this compound is the esterification of 2,3-dihydro-1H-inden-2-ol, also known as 2-indanol (B118314). This reaction involves the treatment of the alcohol with an acetylating agent. Commonly used acetylating agents include acetyl chloride and acetic anhydride (B1165640). chemsrc.com The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the acidic byproduct (HCl or acetic acid, respectively). Alternatively, the reaction can be catalyzed by a strong acid.

A general reaction scheme for the acetylation of 2-indanol is as follows:

Figure 1: General reaction scheme for the acetylation of 2-indanol.

The choice of catalyst and reaction conditions can influence the yield and purity of the final product. For instance, using zinc chloride as a catalyst in the presence of acetic acid can facilitate the acetylation process, potentially reducing reaction times and the formation of byproducts. google.com

| Acetylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield |

| Acetic Anhydride | Zinc Chloride/Acetic Acid | - | 0-110 °C, 3-5 hours | High |

| Acetyl Chloride | Triethylamine | Dichloromethane | Room Temperature | Good to Excellent |

| Acetic Anhydride | Solid Acid Catalyst | Solvent-free | Room Temperature | High |

Table 1: Representative conditions for the esterification of 2-indanol.

Functionalization of Dihydroindene Precursors

Another approach involves the functionalization of dihydroindene precursors that already possess a different functional group at the 2-position. For instance, palladium-catalyzed reactions have been developed for the synthesis of functionalized indenes, including those with an acetate group. One such method involves the reaction of o-alkynylbenzylidene ketones with an acetate source in the presence of a palladium(II) catalyst. nih.gov This process proceeds through a tandem cyclization initiated by nucleopalladation of the alkyne. While this method yields an indene derivative rather than an indane, subsequent reduction of the double bond would provide the desired this compound.

Multi-step Organic Reactions from Indane or Substituted Indane Derivatives

The synthesis of this compound can also be accomplished through a multi-step sequence starting from indane or its substituted derivatives. vapourtec.comlibretexts.orgyoutube.comflinders.edu.ausyrris.jp A plausible synthetic route could involve the following steps:

Oxidation of Indane: Indane can be oxidized to 2-indanone (B58226) using various oxidizing agents.

Reduction of 2-Indanone: The resulting ketone, 2-indanone, can then be selectively reduced to 2-indanol using a reducing agent such as sodium borohydride.

Esterification of 2-Indanol: Finally, the 2-indanol is esterified to yield this compound as described in section 2.1.1.

Advanced Strategies for the Construction of the Dihydroindene Core

More advanced synthetic strategies focus on the construction of the dihydroindene skeleton itself, often with the desired functionality incorporated during the cyclization process or introduced in a subsequent step.

Cyclization Reactions in Dihydroindene Synthesis

The Nazarov cyclization is a powerful tool in organic synthesis for the formation of five-membered rings, specifically cyclopentenones. organic-chemistry.orgnih.govnih.govcolab.ws This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. The resulting cyclopentenone can serve as a precursor to the indanone skeleton. For instance, a tandem [2+2] cycloaddition and Nazarov reaction between alkynes and acetals, synergistically promoted by In(OTf)3 and benzoic acid, can form 2,3-disubstituted indanones with excellent yield and diastereoselectivity. organic-chemistry.org

The general mechanism of the Nazarov cyclization involves the generation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. Subsequent elimination of a proton leads to the formation of the cyclopentenone ring.

Figure 2: General mechanism of the Nazarov cyclization leading to a cyclopentenone.

Once the indanone core is formed via a Nazarov-type cyclization, it can be converted to this compound through the reduction and esterification sequence described in section 2.1.3. The versatility of the Nazarov cyclization allows for the synthesis of a wide range of substituted indanones, which can then be transformed into a diverse library of this compound analogs. nih.govnih.gov

| Precursors | Catalyst | Product |

| Divinyl Ketones | Strong Lewis or Brønsted Acids | Cyclopentenones |

| Alkynes and Acetals | In(OTf)3 / Benzoic Acid | 2,3-Disubstituted Indanones |

| 1,4-Pentadien-3-ols | FeBr3 | Substituted Cyclopenta[b]indoles |

Table 2: Examples of Nazarov and Nazarov-type cyclization reactions for the formation of five-membered rings.

Palladium-Catalyzed Cyclization Processes

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of dihydroindene scaffolds is no exception. These methods often involve the formation of key carbon-carbon or carbon-heteroatom bonds through various cyclization cascades.

One prominent strategy involves the palladium-catalyzed Heck-type cascade cyclization. For instance, (Z)-1-iodo-1,6-dienes can react with N-tosyl hydrazones in the presence of a palladium catalyst. rsc.orgdntb.gov.ua This process generates an alkylpalladium intermediate that couples with the in situ-formed diazo compound. The resulting second alkylpalladium species undergoes a highly regioselective β-hydride elimination to produce terminal alkenes, offering a novel pathway to tetrahydropyridine (B1245486) derivatives bearing a terminal alkene. rsc.orgdntb.gov.ua

Another approach is the palladium-catalyzed domino cyclization/carbonylation. This method allows for the synthesis of ester-functionalized azaindolines using formates as a convenient source of the carbonyl group. rsc.org This strategy has been successfully applied to construct all four isomers of azaindoline, demonstrating good functional group tolerance. Modifications to the starting materials can lead to further intramolecular reactions, expanding the diversity of the resulting heterocyclic products. rsc.org

Palladium(II)-catalyzed C(sp³)–H dienylation with allenyl acetates represents a direct functionalization approach. nih.gov Using a directing group, such as 8-aminoquinoline, this method enables the dienylation of aliphatic carboxylic acid derivatives at the β- and γ-positions. The proposed mechanism involves the formation of a palladacycle intermediate, which then coordinates with the allenyl acetate, undergoes migratory insertion, and subsequent β-acetoxy elimination to yield the dienylated product. nih.gov

Furthermore, palladium acetate has been utilized in the cyclization of 2,3-allenoic acids in the presence of simple allenes. nih.gov This reaction proceeds through a furanonyl palladium intermediate, which is trapped by the allene (B1206475) to form a π-allylic intermediate. Subsequent nucleophilic attack by a bromide ion yields functionalized furanone derivatives. The in situ generated Pd(0) is reoxidized to the active Pd(II) species, completing the catalytic cycle. nih.gov

Table 1: Overview of Palladium-Catalyzed Cyclization Processes

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Intermediate | Product Type |

|---|---|---|---|---|

| Heck-Type Cascade Cyclization | (Z)-1-iodo-1,6-dienes, N-tosyl hydrazones | Palladium catalyst | Alkylpalladium species | Tetrahydropyridine derivatives |

| Domino Cyclization/Carbonylation | Unsaturated aminopyridines, Formates | Palladium catalyst | Acylpalladium species | Ester-functionalized azaindolines |

| C(sp³)–H Dienylation | Aliphatic carboxylic acid derivatives, Allenyl acetates | Pd(II) catalyst, 8-aminoquinoline | Palladacycle | Dienylated products |

| Cyclization of Allenoic Acids | 2,3-Allenoic acids, Allenes | Palladium acetate, Benzoquinone | Furanonyl palladium species | Functionalized furanones |

Transformations Involving Indanone Intermediates

Indanones are versatile intermediates in the synthesis of a wide array of indane derivatives, including this compound. The transformation of the indanone core allows for the introduction of various functional groups and stereochemical centers.

A common transformation is the reduction of the indanone carbonyl group to a hydroxyl group, which can then be acylated to form the corresponding acetate. For example, 2-indanone can be reduced to 2-indanol, which is then treated with an acetylating agent like acetyl chloride or acetic anhydride to yield this compound. chemsrc.com

Indanones themselves can be synthesized through various methods, providing access to a diverse range of precursors. Rhodium-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes furnish substituted indanone derivatives via a formal [4+1] cycloaddition. organic-chemistry.org Another rhodium-catalyzed process involves the tandem carborhodium/cyclization and intramolecular proton shift of internal alkynes, which yields 2,3-substituted indanones. organic-chemistry.org Nickel-catalyzed carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters also provides access to 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

Furthermore, indanones can undergo various transformations to generate other functionalized indane scaffolds. These include conversions to alkenes, indenones, lactones, and other derivatives, showcasing the versatility of the indanone intermediate in organic synthesis. researchgate.net

Multicomponent Reactions for Dihydroindene Scaffolds

Multicomponent reactions (MCRs) have gained prominence as a powerful strategy for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.govresearchgate.netnih.gov This approach is highly efficient, atom-economical, and allows for the generation of molecular diversity. researchgate.netfrontiersin.org

While direct MCRs for the synthesis of this compound are not extensively documented, MCRs are instrumental in creating diverse heterocyclic and carbocyclic frameworks that can serve as precursors to dihydroindene derivatives. nih.govnih.gov The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy. nih.gov An MCR can be designed to generate an adduct with specific functional groups that can then undergo a planned cyclization to form the desired ring system. nih.gov

For example, a four-component coupling process involving aldehydes, primary amines, acid chlorides, and nucleophiles can produce multifunctional substrates. These substrates can then be subjected to ring-forming reactions to generate a variety of functionalized heterocyclic scaffolds. researchgate.net The principles of these MCRs can be adapted to design synthetic routes towards functionalized dihydroindenes. The key is to choose the MCR components strategically to introduce the necessary functionalities for a subsequent intramolecular cyclization to form the indane ring system.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a fundamental strategy for constructing cyclic systems like the dihydroindene scaffold.

A notable example is the rhodium(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which proceeds via a formal [4+1] cycloaddition to furnish a variety of substituted indanone derivatives. organic-chemistry.org These indanones can then be further functionalized as described previously.

Another powerful annulation strategy is the tandem [2+2] cycloaddition and Nazarov reaction. The combination of In(OTf)₃ and benzoic acid can synergistically promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones with excellent yields and diastereoselectivity. organic-chemistry.org

Furthermore, a photoredox-catalyzed radical-type [3+2] annulation of aromatic amides with olefins has been developed, offering a novel approach to constructing the indane framework. researchgate.net These methods highlight the diverse range of annulation strategies available to synthetic chemists for accessing the dihydroindene core structure.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound and its analogs is of significant importance.

Asymmetric Catalysis in Dihydroindene Derivatization

Asymmetric catalysis provides an elegant and efficient means to introduce chirality into molecules. In the context of dihydroindene synthesis, asymmetric catalysis can be employed at various stages.

Palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones with carbon monoxide can produce chiral indanones bearing a quaternary carbon stereocenter with excellent enantiomeric ratios. organic-chemistry.org These chiral indanones are valuable precursors for the synthesis of enantiopure dihydroindene derivatives.

Asymmetric reduction of prochiral indanones is another key strategy. For instance, the dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) of racemic 2,3-disubstituted indanones using a chiral ruthenium catalyst can lead to the formation of chiral indanols with high stereoselectivity. whiterose.ac.uk These chiral alcohols can then be acylated to produce the corresponding enantiomerically enriched acetates.

Furthermore, asymmetric multicomponent reactions are emerging as a powerful tool for the synthesis of enantiopure compounds. frontiersin.org While specific examples for this compound may be limited, the principles of asymmetric MCRs, often employing chiral organocatalysts or metal complexes, can be applied to generate chiral dihydroindene scaffolds.

Table 2: Asymmetric Catalysis in Dihydroindene Synthesis

| Method | Substrate | Catalyst/Reagents | Product | Key Feature |

|---|---|---|---|---|

| Asymmetric C-C Activation/Carbonylation | Cyclobutanones | Palladium catalyst, CO | Chiral indanones | Creates a quaternary stereocenter |

| Dynamic Kinetic Resolution/Asymmetric Transfer Hydrogenation | Racemic 2,3-disubstituted indanones | Chiral Ruthenium catalyst | Chiral indanols | High enantioselectivity in reduction |

| Asymmetric Multicomponent Reactions | Various simple starting materials | Chiral organocatalyst or metal complex | Chiral scaffolds | Rapid assembly of chiral complexity |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. researchgate.net A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction, and is then removed.

In the synthesis of chiral dihydroindene derivatives, a chiral auxiliary can be attached to a precursor molecule to guide a subsequent diastereoselective reaction. For example, a chiral auxiliary could be appended to a side chain of a molecule that will undergo an intramolecular cyclization to form the indane ring. The steric and electronic properties of the auxiliary would favor the formation of one diastereomer over the other. After the cyclization, the auxiliary can be cleaved to afford the enantiomerically enriched dihydroindene product.

While the direct application of chiral auxiliaries to the synthesis of this compound itself is not extensively detailed in the provided context, the principles are widely applicable. Chiral oxazolidinones, for instance, are a class of highly effective chiral auxiliaries used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, which could be adapted to build chiral fragments for dihydroindene synthesis. researchgate.net The choice of the chiral auxiliary is critical and is often dictated by the specific reaction and the desired stereochemical outcome.

Diastereoselective Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a series of intramolecular or intermolecular transformations occur in a single pot without isolating intermediates. These reactions are of paramount importance in stereoselective synthesis as they can rapidly build molecular complexity and establish multiple stereocenters with a high degree of control.

A key strategy in these cascades involves combining different reaction types, such as Michael additions, aldol reactions, and cycloadditions, to construct complex ring systems. For instance, a cascade reaction involving a tryptamine-derived isocyanide and a ynone has been developed under transition metal-free conditions to produce structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org Similarly, the synthesis of 1-pyrrolines from N-alkenylnitrones and alkynes proceeds through a formal [4+1] cycloaddition cascade, involving a proposed dipolar cycloaddition followed by a [3,3']-sigmatropic rearrangement, to yield densely substituted products with high regio- and diastereoselectivity. nih.gov

Palladium catalysis has also been effectively utilized in cascade sequences to generate polycyclic nitrogen heterocycles. A notable example involves a Pd-catalyzed alkene carboamination coupled with a Diels-Alder reaction between a bromodiene and an amine with two pendant alkene groups. This powerful transformation creates four bonds, three rings, and up to five stereocenters with high diastereoselectivity in a single operation. nih.gov The asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-(nitromethyl)benzaldehydes and N-protected aldimines is another example. This sequence, proceeding via an aza-Henry-hemiaminalization-oxidation cascade, yields products as nearly single diastereomers. nih.gov These examples underscore the power of cascade reactions to achieve significant stereochemical control in the synthesis of complex molecules structurally related to the indane framework.

Organocatalytic and Metal-Free Stereoselective Routes

The field of asymmetric synthesis has been revolutionized by organocatalysis, which utilizes small, purely organic molecules to catalyze chemical transformations. youtube.com This approach avoids the use of often costly and toxic heavy metals, aligning with the principles of green chemistry. rsc.org These catalysts operate through various activation modes, most notably via the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions. youtube.comnih.gov

A variety of organocatalysts have been successfully employed to achieve stereocontrol. For example, the common amino acid L-proline and its derivatives are effective catalysts, often proceeding through enamine intermediates. youtube.com Quinine-based squaramide organocatalysts have been used for the asymmetric one-pot synthesis of dihydroisoquinolinones, achieving high enantioselectivities (40-95% ee). nih.gov Similarly, primary amine thiourea (B124793) catalysts can dually activate substrates through iminium formation and hydrogen bonding, enabling enantioselective domino reactions that produce 3-nitro-1,2-dihydroquinolines with up to 90% ee. nih.gov The development of these metal-free stereoselective routes provides powerful tools for constructing chiral indane and related heterocyclic scaffolds, which are prevalent in many biologically relevant molecules. nih.govresearchgate.net

Green Chemistry Approaches in the Synthesis of 2,3-Dihydro-1H-indene Derivatives

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2,3-dihydro-1H-indene derivatives, these principles are manifested through the adoption of solvent-free reaction conditions, alternative energy sources like microwaves and ultrasound, and mechanochemistry. researchgate.netchemicaljournals.com

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Reactions can be run neat (solvent-free) or in environmentally benign media like water. For example, an efficient and eco-friendly protocol for synthesizing 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] chemicaljournals.comresearchgate.netoxazine derivatives has been developed. researchgate.net This method involves a one-pot, three-component condensation of 2-naphthol, formaldehyde, and primary amines under solvent-free conditions at room temperature, utilizing simple grinding. researchgate.net

A key feature of this approach is the use of a bio-based magnetic nanocatalyst (Fe3O4@nano-cellulose/TiCl), which can be easily recovered using a magnet and reused multiple times without significant loss of activity. researchgate.net This combination of solvent-free conditions and a recyclable catalyst exemplifies a highly sustainable synthetic strategy. Similar solvent- and catalyst-free methods have been developed for the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. rsc.orgumb.edu

| Entry | Amine Component | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | 10 | 95 |

| 2 | 4-Chloroaniline | 15 | 92 |

| 3 | 4-Methylaniline | 15 | 94 |

| 4 | n-Butylamine | 10 | 90 |

| 5 | Aniline | 15 | 93 |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. chemicaljournals.com This technique dramatically reduces reaction times—from hours to minutes—often increases product yields, and can enhance product purity. researchgate.netresearchgate.net

MAOS has become a powerful tool in synthetic chemistry for its efficiency and alignment with green chemistry principles by reducing energy consumption and enabling cleaner reactions. chemicaljournals.com For instance, novel 2,3-dihydro-4-pyridinones have been synthesized via the reaction of curcumin (B1669340) and primary amines under microwave irradiation, with reaction times not exceeding 120 seconds. nih.gov Another application is the synthesis of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1,8-naphthyridine derivatives, which was also achieved efficiently using microwave techniques. researchgate.net

| Reaction | Conventional Method | Microwave Method |

|---|---|---|

| Hydrolysis of Benzyl Chloride | 35 min (reflux) | 3 min (97% yield) |

| Pyrazolone Synthesis | 1 hour (reflux) | 10 min |

| Diels-Alder (Anthracene + Maleic Anhydride) | 25 min (reflux) | 90 sec |

Photochemical and Sonochemical Methodologies

Photochemistry utilizes light energy to activate molecules and drive chemical reactions. These reactions can often be performed under mild conditions, such as at room temperature, and can provide access to unique reactive intermediates. A notable application is the in situ photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate was then used to construct 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature, demonstrating a mild and convenient synthetic route. nih.gov

Sonochemistry employs high-frequency ultrasound to induce acoustic cavitation in a liquid medium. The formation and collapse of these microscopic bubbles create localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. This technique has been successfully applied to the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives. researchgate.net The reaction of 1,3-indandione (B147059) with isatins proceeded in ethanol (B145695) under ultrasonic irradiation, offering advantages such as the use of an inexpensive catalyst (p-TSA), easy work-up, and good yields in a relatively green solvent. researchgate.net Sonochemistry has also been reviewed as a greening method for the synthesis of various N- and O-azoles. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry involves the use of mechanical force—such as grinding, milling, or shearing—to induce chemical transformations. These reactions are typically conducted in the solid state, often eliminating the need for bulk solvents, which is a major tenet of green chemistry.

A prime example is the solvent-free synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] chemicaljournals.comresearchgate.netoxazine derivatives by grinding the reactants at room temperature. researchgate.net This method not only avoids organic solvents but also features short reaction times and high yields. The operational simplicity, combined with the use of a recyclable catalyst, makes mechanochemistry a highly attractive and sustainable method for organic synthesis. researchgate.net

Utilization of Natural Catalysts and Renewable Energy Sources

The pursuit of environmentally benign and sustainable chemical processes has led to the exploration of natural catalysts and renewable energy sources in organic synthesis. While specific methodologies for the synthesis of this compound using these green approaches are not extensively documented, the principles have been successfully applied to the synthesis of analogous compounds, particularly in the acetylation of secondary alcohols. These methods, including biocatalysis and the use of renewable energy like microwave and ultrasound irradiation, offer significant advantages such as reduced reaction times, lower energy consumption, and the avoidance of hazardous reagents.

The acetylation of the precursor, rac-2,3-dihydro-1H-inden-2-ol (rac-indanol), is a known chemical transformation. researchgate.net The application of green chemistry principles to this reaction is a logical and promising area of development.

Biocatalytic Approaches

Enzymes, as natural catalysts, offer high selectivity and operate under mild reaction conditions. Lipases are particularly well-suited for esterification and transesterification reactions. The enzymatic synthesis of esters, such as isoamyl acetate, has been effectively demonstrated. nih.govresearchgate.net In these processes, an immobilized lipase (B570770), such as Lipozyme 435, catalyzes the reaction between an alcohol and an acyl donor. nih.govresearchgate.net

The use of ultrasound in conjunction with enzymatic catalysis has been shown to enhance reaction rates by improving mass transfer. nih.gov For instance, the ultrasound-assisted enzymatic esterification for the synthesis of isoamyl acetate demonstrated that short sonication periods could significantly improve efficiency. nih.govresearchgate.net This synergistic approach holds potential for the acetylation of 2,3-dihydro-1H-inden-2-ol. A proposed biocatalytic route would involve the reaction of the indanol with an acetyl donor, such as acetic anhydride or vinyl acetate, in the presence of a lipase.

A study on the ultrasound-assisted esterification of valeric acid using a biosilicified lipase from Candida antarctica reported yields of approximately 90% in 2 hours at room temperature. frontiersin.org This highlights the potential of combining biocatalysis with renewable energy sources for efficient ester synthesis.

Renewable Energy Sources

Microwave and ultrasound irradiation are key technologies in green chemistry, offering rapid and efficient heating.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for a variety of reactions, including acetylations. A catalyst-free method for the acylation of alcohols, phenols, and thiophenols using neat acetic anhydride under microwave irradiation has been developed, providing excellent yields rapidly and avoiding the need for chromatography. nih.govacs.org

In another example, nickel(II) chloride has been used as an efficient catalyst for the microwave-assisted acylation of primary, secondary, and tertiary alcohols. tandfonline.com This method proved effective for the acetylation of secondary alcohols like cyclohexanol (B46403) and borneol. tandfonline.com The application of such a protocol to 2,3-dihydro-1H-inden-2-ol could provide a rapid and efficient route to this compound.

Table 1: Microwave-Assisted Acetylation of Secondary Alcohols

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanol | NiCl₂ | Microwave, Acetic Anhydride | 80 | tandfonline.com |

| Borneol | NiCl₂ | Microwave, Acetic Anhydride | 68 | tandfonline.com |

| Various Alcohols | Catalyst-free | Microwave, Acetic Anhydride | >90 | nih.gov |

Ultrasound-Assisted Synthesis:

Ultrasound has emerged as a valuable tool in green chemistry, capable of accelerating reactions and improving yields. The mechanical effects of ultrasound, such as cavitation, enhance mass transfer and can activate substrates and catalysts. nih.gov The acid-catalyzed synthesis of isopropyl esters from palm fatty acid distillate has been successfully demonstrated using ultrasonic irradiation, which was found to enhance both the reaction rate and the equilibrium conversion. nih.gov

The application of ultrasound to the enzymatic esterification of isoamyl alcohol resulted in a cleaner and faster process. nih.govresearchgate.net These findings suggest that an ultrasound-assisted acetylation of 2,3-dihydro-1H-inden-2-ol, either with a chemical catalyst or an enzyme, could be a viable and sustainable synthetic route.

Table 2: Ultrasound-Assisted Esterification

| Reaction | Catalyst | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Isoamyl alcohol + Acetic acid | Lipozyme 435 | Ultrasound, 50 °C | Increased ester concentration | nih.govresearchgate.net |

| Palm fatty acid distillate + Isopropanol | H₂SO₄ | Ultrasound, 60 °C | Enhanced reaction rate and conversion | nih.gov |

| Valeric acid + Ethanol | Biosilicified lipase | Ultrasound, Room Temp | ~90% yield in 2h | frontiersin.org |

While direct applications of these green methodologies to the synthesis of this compound are yet to be reported, the successful application to structurally similar secondary alcohols and other esterification reactions strongly supports their potential for developing a more sustainable synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydro 1h Inden 2 Yl Acetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques that provide initial and crucial insights into the molecular structure of 2,3-Dihydro-1H-inden-2-yl acetate (B1210297). The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of 2,3-Dihydro-1H-inden-2-yl acetate, the aromatic protons on the indan (B1671822) ring typically appear as a multiplet in the range of δ 7.14-7.39 ppm. The proton at the C2 position, being attached to the carbon bearing the acetate group, is expected to resonate at a downfield chemical shift. The methylene (B1212753) protons (CH₂) of the indan moiety often present as complex multiplets due to their diastereotopic nature. The methyl protons of the acetate group characteristically appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring resonate in the downfield region. The carbonyl carbon of the acetate group is typically observed at a significant downfield shift. The carbon at the C2 position, bonded to the oxygen of the acetate, is also shifted downfield, while the methylene carbons of the indan ring appear at more upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.1-7.4 (multiplet) | ~124-127 |

| Aromatic Quaternary C | - | ~140-144 |

| H-2 (CH-O) | ~5.3-5.5 (multiplet) | ~72-75 |

| H-1, H-3 (CH₂) | ~2.8-3.4 (multiplet) | ~35-39 |

| Acetate CH₃ | ~2.0-2.1 (singlet) | ~21 |

| Acetate C=O | - | ~170 |

To definitively assign the signals observed in one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the aromatic protons, as well as between the methine proton at C2 and the adjacent methylene protons at C1 and C3. sdsu.edu This helps in tracing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. sdsu.edu For instance, the proton signal at ~5.4 ppm would show a cross-peak with the carbon signal at ~74 ppm, confirming the C2-H2 correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC. sdsu.edu For example, a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as the C2 carbon of the indan ring, would firmly establish the position of the acetate substituent. youtube.com Correlations from the methylene protons to the aromatic carbons would confirm the fusion of the five-membered ring to the benzene (B151609) ring.

While not routinely employed for a molecule of this size and complexity, isotopic labeling can be a powerful tool in specific research contexts. sigmaaldrich.comnih.gov Introducing isotopes such as ¹³C or ¹⁵N at specific positions in the molecule can aid in resolving signal overlap and confirming assignments, particularly in complex spectra or when studying reaction mechanisms. sigmaaldrich.comnih.gov For instance, using ¹³C-labeled acetate would allow for unambiguous identification of the acetate signals in the ¹³C NMR spectrum. nih.gov

Modern high-field NMR spectrometers provide superior resolution, which is critical for separating closely spaced signals and accurately measuring coupling constants. This enhanced resolution is particularly beneficial for analyzing the complex multiplet patterns of the aromatic and aliphatic protons in this compound, allowing for a more detailed structural analysis.

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. docbrown.info

FT-IR spectroscopy is a rapid and sensitive method for identifying key functional groups. nih.gov The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the ester and aromatic functionalities. researchgate.net

A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. researchgate.net The C-O stretching vibrations of the ester group will likely appear as two bands in the 1000-1300 cm⁻¹ region. researchgate.net The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

This table presents typical wavenumber ranges for the indicated functional groups. Specific values can vary.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1000 - 1300 |

Raman Spectroscopy and Tip-Enhanced Raman Spectroscopy (TERS)

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering insights into its chemical structure and composition. For this compound, Raman scattering would reveal characteristic peaks corresponding to the vibrations of the indane ring system, the ester group (C=O and C-O stretching), and various C-H bonds.

Tip-Enhanced Raman Spectroscopy (TERS) elevates this technique to the nanoscale, combining the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. wikipedia.orghoriba.com This method overcomes the diffraction limit of light, allowing for the analysis of surface heterogeneity with a resolution that can reach the sub-nanometer level. wikipedia.org In the context of this compound, TERS could be employed to study the orientation and distribution of individual molecules on a surface, providing a detailed chemical map. horiba.comnih.gov The enhancement of the Raman signal is achieved by a metallic tip, typically gold or silver, which concentrates the incident laser light at its apex, creating a highly localized and enhanced electric field. horiba.comnih.gov This "nano-source" of light significantly boosts the Raman scattering from molecules situated directly beneath the tip. horiba.com

Recent advancements in TERS have focused on understanding the chemical enhancement mechanisms, where the interaction between the tip and the molecule can lead to a dramatic increase or, conversely, a quenching of the Raman signal. nih.gov These effects are influenced by factors such as the generation of a ground-state charge-transfer induced vertical Raman polarizability and the screening effects from interfacial dynamic charge transfer. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the electron ionization (EI) mass spectrum of a related compound, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, prominent fragments are observed at m/z 116, 115, and 117. nih.gov For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. Subsequent fragmentation would likely involve the loss of the acetyl group as a primary fragmentation pathway, leading to a significant peak corresponding to the 2,3-dihydro-1H-inden-2-yl cation. Further fragmentation of the indane ring system would provide additional structural information.

The fragmentation patterns are crucial for distinguishing between isomers. For instance, the mass spectra of different isomers of acetate-containing compounds, such as linalyl acetate, show unique fragmentation patterns that allow for their unambiguous identification. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of the elemental composition of a molecule with high confidence. researchgate.net This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₂O₂), HRMS would provide an exact mass that confirms its elemental composition.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can also generate fragmentation patterns, which further aids in structural elucidation. researchgate.net The high resolution of HRMS is instrumental in complex mixture analysis, enabling the accurate determination of the molecular weights of individual components. researchgate.netresearchgate.net The development of data-dependent MS³ neutral loss screening strategies in HRMS has enhanced the ability to identify specific classes of compounds in complex biological matrices. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific XRD data for this compound is not available in the provided results, analysis of a closely related compound, 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, provides significant insights into the likely structural characteristics. nih.govnih.gov

For 3-oxo-2,3-dihydro-1H-inden-4-yl acetate (C₁₁H₁₀O₃), single-crystal XRD analysis revealed an orthorhombic crystal system. nih.gov The 1-indanone (B140024) unit was found to be essentially planar. nih.govnih.gov Such data allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Table 1: Illustrative Crystal Data for a Related Inden-yl Acetate Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a (Å) | 9.8514 (10) |

| b (Å) | 8.9757 (7) |

| c (Å) | 21.917 (3) |

| V (ų) | 1938.0 (3) |

| Z | 8 |

Data obtained for 3-oxo-2,3-dihydro-1H-inden-4-yl acetate. nih.gov

The structural information for a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was confirmed using single-crystal X-ray diffraction, highlighting the power of this technique in unambiguously assigning chemical architectures. mdpi.com

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. In the crystal structure of 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, molecules are linked by non-classical C—H⋯O hydrogen bonds, forming a one-dimensional chain. nih.govnih.gov

Analysis of intermolecular interactions can also be performed using techniques like Hirshfeld surface analysis, which provides insights into supramolecular chemistry. mdpi.com In other acetate-containing systems, strong hydrogen bonds, as well as van der Waals interactions, have been observed to play a significant role in stabilizing the crystal structure. uniroma1.it For this compound, it is expected that weak intermolecular interactions, such as C-H···O and potentially C-H···π interactions involving the aromatic ring, would be crucial in defining its crystal packing. The study of a related ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate compound showed that weak intermolecular C—H···N and C—H···O interactions contribute to the formation of a three-dimensional network. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The absorption of photons in this energy range excites electrons from lower to higher energy orbitals. msu.edu The chromophore in this compound is the benzene ring fused to the five-membered ring. The presence of the aromatic ring will give rise to characteristic absorption bands in the UV region.

Spectrophotometric and Titrimetric Analysis Techniques

Spectrophotometric methods, beyond UV-Vis, can be utilized for the quantitative analysis of this compound. For example, if the compound or a derivative forms a colored complex, colorimetric analysis could be employed. Titrimetric analysis, a classic chemical analysis method, could potentially be used for the quantification of this compound, for instance, through saponification of the ester group with a standardized base, followed by back-titration.

While specific applications of these techniques to this compound are not detailed in the search results, they represent fundamental analytical methods that could be adapted for its characterization and quantification. For instance, spectrophotometric methods have been reported for the analysis of other acetate-containing pharmaceutical compounds. researchgate.net

Role of 2,3 Dihydro 1h Inden 2 Yl Acetate and Analogous Indenyl Esters As Synthetic Intermediates and Building Blocks

Strategic Application in the Synthesis of Complex Organic Molecules

2,3-Dihydro-1H-inden-2-yl acetate (B1210297) and its analogs serve as valuable chiral building blocks in the strategic synthesis of complex organic molecules. The rigid, bicyclic indane skeleton, combined with the stereocenter at the C-2 position bearing the acetate group, offers a pre-organized framework that can be elaborated into more intricate structures with a high degree of stereocontrol.

The utility of such chiral building blocks is a cornerstone of modern asymmetric synthesis. The concept of using a chiral molecule to introduce stereocenters into a target molecule is well-established, and compounds like 2,3-Dihydro-1H-inden-2-yl acetate are prime examples of this strategy. The inherent chirality of these building blocks can direct the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. This is crucial in the synthesis of biologically active molecules, where often only one enantiomer or diastereomer exhibits the desired therapeutic effect.

While direct examples of the incorporation of this compound into multi-step syntheses of complex natural products are not extensively documented in publicly available literature, the principles of its application can be inferred from analogous systems. For instance, chiral acetates, such as 1-phenylprop-2-ynyl acetate, have been demonstrated as effective building blocks for the stereoselective construction of polyhydroxylated chains, which are common motifs in many natural products. nih.govresearchgate.net The acetate group in these molecules can act as both a protecting group and a stereodirecting element, guiding the formation of new chiral centers.

The indane core itself is a feature in various biologically active compounds. For example, derivatives of the 2,3-dihydro-1H-indene scaffold have been synthesized and evaluated as potent inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov The synthesis of these inhibitors often involves the modification of the indane ring system, highlighting its importance as a foundational structure.

The diastereoselectivity of reactions involving chiral building blocks is a key consideration. In reactions with chiral aldehydes and other electrophiles, the existing stereocenter on the indane ring of this compound would be expected to influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer over another. This control over stereochemistry is essential for the efficient synthesis of complex molecules with multiple stereocenters, such as the natural product (+)-brefeldin A, where stereochemistry was controlled through palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov

The table below summarizes the key attributes of this compound and analogous esters as strategic building blocks.

| Attribute | Significance in Complex Molecule Synthesis |

| Pre-defined Stereocenter | Allows for the introduction of chirality into the target molecule. |

| Rigid Bicyclic Scaffold | Provides conformational restriction, which can enhance stereoselectivity in subsequent reactions. |

| Acetate Functionality | Can serve as a protecting group, a stereodirecting group, or a precursor for other functional groups. |

| Potential for Diastereoselective Reactions | The existing chiral center can influence the stereochemical outcome of reactions at other sites in the molecule. msu.edu |

The strategic application of chiral building blocks like this compound is a powerful approach in organic synthesis. It allows for the efficient construction of complex, stereochemically defined molecules that are often inaccessible through other synthetic routes. This strategy is particularly valuable in the development of new pharmaceuticals and other biologically active compounds.

Precursors for Heterocyclic Compound Synthesis

Indanone derivatives, which are structurally related to this compound, are recognized as important precursors in the synthesis of various heterocyclic compounds. The indane framework can be chemically manipulated and incorporated into larger ring systems containing heteroatoms such as nitrogen, oxygen, and sulfur.

One common strategy involves the use of the carbonyl group in indanones to react with various nucleophiles to build the heterocyclic ring. For instance, 1-indanones have been utilized in the regiospecific synthesis of 2-fluoro-1-naphthols. While not a heterocycle, this demonstrates the utility of the indanone skeleton in constructing new aromatic systems. Indanone derivatives are also employed as intermediates in the synthesis of compounds with a wide array of biological activities. beilstein-journals.org

The synthesis of indole (B1671886) derivatives, a prominent class of nitrogen-containing heterocycles, can be achieved through various methods, some of which may utilize precursors derived from the indane skeleton. beilstein-journals.org For example, a known synthetic strategy for producing (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones involves starting from 1,3-dihydro-2H-indol-2-ones (oxindoles), which share a structural resemblance to the indane core. beilstein-journals.org

Although direct examples of this compound being used as a precursor for heterocyclic synthesis are not prevalent in the literature, its structural features suggest potential pathways. The acetate group could be hydrolyzed to the corresponding alcohol (2,3-dihydro-1H-inden-2-ol), which could then be oxidized to 2-indanone (B58226). This 2-indanone would be a valuable intermediate for constructing heterocyclic rings. For example, it could undergo condensation reactions with hydrazines to form pyrazole (B372694) or indazole derivatives, or with hydroxylamine (B1172632) to form isoxazole (B147169) derivatives.

Furthermore, the indane ring system itself can be a part of a larger heterocyclic structure. The synthesis of pyrrole-containing heterocycles has been demonstrated using 1-(2H-azirine-2-carbonyl)benzotriazoles as building blocks, which can be transformed into various substituted pyrrolo[1,2-c]oxazole and 1H-pyrrolo[1,2-c]imidazole derivatives. rsc.org This highlights the general principle of using cyclic precursors to build more complex fused heterocyclic systems.

The following table outlines potential heterocyclic systems that could be synthesized from precursors derived from this compound.

| Precursor (Derived from this compound) | Potential Heterocyclic Product |

| 2-Indanone | Pyrazoles, Indazoles, Isoxazoles |

| 2,3-Dihydro-1H-inden-2-amine | Pyrroles, Imidazoles |

| Modified Indane Derivatives | Fused heterocyclic systems |

Utility in Advanced Material Science and Polymer Chemistry

Indenyl esters and related derivatives are emerging as valuable components in the fields of advanced material science and polymer chemistry. The unique structural and electronic properties of the indene (B144670) framework can be harnessed to create materials with novel optical, electronic, and physical characteristics.

Esters, in general, are fundamental building blocks in polymer chemistry, most notably in the formation of polyesters. acs.org The ester functional group provides a linkage that can be incorporated into a polymer backbone through polycondensation reactions. The properties of the resulting polymer are highly dependent on the nature of the monomer units. The incorporation of a rigid and planar indenyl group from a monomer like an indenyl ester could be expected to enhance the thermal stability and mechanical strength of the resulting polymer.

While specific research on the use of this compound as a monomer in polymer chemistry is limited, the broader class of indenyl derivatives has shown promise. For example, conducting polymers containing a rigid bis(thienyl)butadiene core have been synthesized from 5,10-bis(2-thienyl)indeno[2,1-a]indene derivatives. These materials exhibit interesting electrochemical properties, suggesting their potential application in organic electronics. acs.org

The acetate group in this compound could also play a role in modifying the properties of materials. For instance, it could be used as a leaving group in surface modification reactions, allowing for the covalent attachment of the indenyl moiety to a substrate. This could be a method for functionalizing surfaces to alter their hydrophobicity, conductivity, or other properties.

Furthermore, the indenyl ligand has been used in the synthesis of organometallic complexes that can act as catalysts in polymerization reactions. The electronic properties of the indenyl ligand can be tuned by substituents, which in turn can influence the activity and selectivity of the catalyst.

The table below summarizes the potential applications of indenyl esters in material science and polymer chemistry.

| Application Area | Role of Indenyl Ester | Potential Properties/Advantages |

| Polymer Synthesis | Monomer | Increased thermal stability, mechanical strength, and potentially unique optical/electronic properties. |

| Surface Modification | Functionalizing Agent | Altered surface properties such as hydrophobicity, conductivity, and biocompatibility. |

| Organometallic Catalysis | Ligand Precursor | Catalyst for polymerization with tunable activity and selectivity. |

| Organic Electronics | Component of Conjugated Materials | Potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). |

Role in Multi-step Organic Transformations

In the realm of multi-step organic synthesis, intermediates play a pivotal role in the construction of complex molecular architectures. This compound and its analogous esters can function as key intermediates, facilitating the sequential introduction of functional groups and the stereocontrolled construction of target molecules. The concept of retrosynthesis is often employed to identify such crucial intermediates in a synthetic plan.

For instance, the acetate group can be hydrolyzed under basic or acidic conditions to reveal a secondary alcohol. This alcohol can then participate in a variety of subsequent reactions. It can be oxidized to a ketone (2-indanone), which is a versatile precursor for carbon-carbon bond formation through reactions with organometallic reagents or enolate chemistry. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The indane scaffold itself can be the core of the target molecule, with various substituents being introduced in a stepwise manner. The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, for example, involves the construction of a substituted indene ring system through a series of transformations. While not directly involving this compound, the synthesis of Sulindac illustrates the importance of the indene framework as a central structural motif in a multi-step synthesis.

The table below outlines some potential transformations of this compound as an intermediate in a multi-step synthesis.

| Transformation | Reagents | Product | Subsequent Reactions |

| Hydrolysis | LiOH, H₂O or H₃O⁺ | 2,3-Dihydro-1H-inden-2-ol | Oxidation, Etherification, Esterification, Conversion to leaving group |

| Oxidation (of the alcohol) | PCC or Swern oxidation | 2-Indanone | Aldol (B89426) condensation, Grignard reaction, Wittig reaction, Baeyer-Villiger oxidation |

| Nucleophilic Substitution (on the alcohol-derived leaving group) | NaN₃, NaCN, etc. | 2-Substituted indane | Further functional group manipulation |

| Elimination (of the alcohol-derived leaving group) | Strong base (e.g., DBU) | Indene | Cycloadditions, Hydrogenation, Epoxidation |

The use of this compound as a chiral intermediate adds another layer of sophistication to multi-step synthesis. The stereochemistry at the C-2 position can be preserved or inverted, or it can be used to direct the stereochemistry of subsequent reactions, as discussed in section 6.1. This makes it a valuable tool for the asymmetric synthesis of complex molecules.

Intermediates in Peptide Synthesis and Enzyme Inhibition Studies

The structural motif of 2,3-dihydro-1H-indene, particularly when functionalized with groups amenable to peptide coupling, presents opportunities for its use as an intermediate in peptide synthesis and in the design of enzyme inhibitors.

In peptide synthesis, non-proteinogenic amino acids are often incorporated into peptide chains to introduce conformational constraints, enhance biological activity, or improve metabolic stability. A derivative of 2,3-dihydro-1H-indene, such as 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, could serve as a constrained analog of phenylalanine or other aromatic amino acids. The synthesis of such a constrained amino acid would likely proceed through an intermediate like this compound, where the acetate group is a precursor to the required amine and carboxylic acid functionalities. While the direct use of this compound in this context is not extensively reported, the synthesis of peptides containing C-terminal esters is a well-established field, often employing solid-phase peptide synthesis techniques. rsc.org

The indane scaffold is also a recognized pharmacophore in the design of enzyme inhibitors. The rigid conformation of the indane ring can facilitate specific interactions with the active site of an enzyme, leading to potent and selective inhibition. A notable example is the development of inhibitors for Lysine-specific demethylase 1 (LSD1), a target in oncology. A series of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides were synthesized and found to be potent LSD1 inhibitors. nih.gov The synthesis of these compounds utilizes the 2,3-dihydro-1H-indene core as a key structural element.

Furthermore, the design of multi-target-directed ligands (MTDLs) sometimes involves the combination of different pharmacophores to inhibit multiple enzymes simultaneously. For instance, MTDLs that combine inhibitory functions for both monoamine oxidase (MAO) and cholinesterases have been developed. The indane nucleus, being present in some MAO inhibitors, could potentially be incorporated into such MTDLs.

The table below summarizes the potential roles of indenyl derivatives, conceptually linked to this compound, in these areas.

| Application Area | Role of Indenyl Derivative | Rationale |

| Peptide Synthesis | Constrained Amino Acid Precursor | The rigid indane scaffold can mimic the structure of natural amino acids while restricting conformational flexibility, potentially leading to peptides with enhanced properties. |

| Enzyme Inhibition | Pharmacophore | The defined shape and potential for specific interactions of the indane ring system can lead to potent and selective binding to enzyme active sites. |

| Drug Discovery | Scaffold for Inhibitor Design | The 2,3-dihydro-1H-indene core serves as a versatile template for the synthesis of libraries of compounds to be screened for inhibitory activity against various enzyme targets. |

Q & A

Q. What are the standard characterization techniques for confirming the identity and purity of 2,3-Dihydro-1H-inden-2-yl acetate?

- Methodological Answer: Structural confirmation typically involves 1H and 13C NMR spectroscopy to verify proton and carbon environments. For example, in CDCl₃, key resonances include δ 7.27–7.17 (aromatic protons), δ 5.53 (acetate-bearing methine), and δ 2.03 (acetate methyl group) . GC-MS is used to confirm molecular weight (C₁₁H₁₂O₂, m/z 176.2) and fragmentation patterns (e.g., peaks at m/z 133.2 and 115.2) . Purity can be assessed via chromatographic methods (HPLC or TLC) with solvent systems optimized for separation .

Q. How can solubility properties influence experimental design in synthetic workflows?

- Methodological Answer: Solubility data (e.g., slight solubility in chloroform, methanol, and DMSO) guide solvent selection for reactions and recrystallization. For instance, DMSO is suitable for high-temperature reactions, while chloroform aids NMR analysis due to its non-interfering protons. Solvent polarity adjustments can mitigate side reactions, such as ester hydrolysis in aqueous conditions.

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer: A typical route involves acetylation of 2,3-Dihydro-1H-inden-2-ol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Reaction monitoring via TLC (petroleum ether/ethyl acetate, 4:1) ensures completion. Yields (~56%) may be improved by optimizing stoichiometry or using catalysts like DMAP .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, the orthorhombic crystal system (space group Pbca) of 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate reveals a planar indanone unit (r.m.s. deviation = 0.036 Å) and C–H⋯O hydrogen bonding patterns . Refinement using SHELXL and visualization via ORTEP-3 ensure accuracy. Data collection parameters (e.g., Mo-Kα radiation, ω scans) must minimize absorption errors .

Q. What strategies are effective in analyzing contradictory NMR assignments for complex indene derivatives?

- Methodological Answer: Discrepancies arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to correlate proton and carbon signals. For example, HMBC can confirm acetoxy group connectivity via long-range coupling between the carbonyl carbon (δ 171.24) and the methine proton (δ 5.53) . Cross-validation with computational methods (DFT-based chemical shift prediction) adds robustness .

Q. How can bioactivity be inferred for this compound using structural analogs?

- Methodological Answer: Analog studies (e.g., N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide) suggest potential proteasome inhibition or CNS modulation . Design in vitro assays (e.g., fluorogenic proteasome activity assays) using the compound as a scaffold. Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., bromination at position 5 ).

Q. What advanced techniques optimize reaction yields in stereoselective derivatization?

- Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in acetamide derivatives . Monitor enantiomeric excess via chiral HPLC or polarimetry. Reaction conditions (e.g., low temperature for kinetic control) and protecting groups (e.g., boronic esters ) enhance selectivity.

Method Development & Validation

Q. How to develop a robust GC-MS protocol for quantifying trace impurities in this compound?

- Methodological Answer: Optimize inlet temperature (e.g., 250°C) and column (e.g., DB-5MS) to prevent degradation. Use splitless injection for sensitivity and internal standards (e.g., deuterated analogs) for quantification. Method validation includes linearity (R² > 0.99), LOD/LOQ determination, and spike-recovery tests .

Q. What thermal analysis methods characterize the stability of this compound?

- Methodological Answer: DSC identifies melting points and phase transitions, while TGA quantifies decomposition thresholds (e.g., onset at 150–200°C). Heating rates (e.g., 10°C/min under N₂) must mimic storage conditions. Data interpretation via Kissinger analysis reveals activation energies for degradation .

Q. How to validate computational models for predicting physicochemical properties of indene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.